Head-to-Head Kinase Selectivity: 34-Fold Greater VEGFR-2 Potency and Superior FLT3 Inhibition vs. Sorafenib
In a direct head-to-head comparative biochemical assay panel of 11 receptor tyrosine kinases, XL-999 demonstrates markedly different potency from the approved multi-kinase inhibitor sorafenib [1]. XL-999 inhibits VEGFR-2 (KDR) with an IC50 of 2.6 nM, while sorafenib has an IC50 of 90 nM, representing a 34-fold greater potency for XL-999. A more profound difference is observed for FLT3, where XL-999 is a potent inhibitor (IC50 = 0.8 nM), compared to sorafenib's modest potency (IC50 = 33 nM)—a 41-fold difference [1]. Additionally, XL-999 inhibits FGFR1 (IC50 = 8.2 nM) and PDGFR-β (IC50 = 1.5 nM) far more potently than sorafenib (IC50 = 580 nM and 57 nM, respectively) [1]. These quantitative differences in target engagement establish a distinct biological fingerprint.
| Evidence Dimension | Kinase inhibition potency (IC50, nM) |
|---|---|
| Target Compound Data | VEGFR-2: 2.6 nM, FGFR1: 8.2 nM, PDGFR-β: 1.5 nM, FLT3: 0.8 nM |
| Comparator Or Baseline | Sorafenib: VEGFR-2: 90 nM, FGFR1: 580 nM, PDGFR-β: 57 nM, FLT3: 33 nM |
| Quantified Difference | XL-999 is 34-fold more potent against VEGFR-2, 70-fold more potent against FGFR1, 38-fold more potent against PDGFR-β, and 41-fold more potent against FLT3. |
| Conditions | In vitro biochemical kinase assay using recombinant kinase domains, ATP concentrations optimized for each kinase [1]. |
Why This Matters
Procurement of XL-999 is essential for research specifically requiring potent inhibition of FLT3, FGFR1, or VEGFR-2 in the low nanomolar range, as sorafenib cannot achieve the same degree of target engagement at equivalent, non-toxic concentrations.
- [1] Qian F, Engst S, Yamaguchi K, et al. Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, GSK1363089), a novel inhibitor of HGF and VEGF receptor tyrosine kinases. Cancer Res. 2009;69(20):8009-8016. View Source
